molecular formula C10H9BrO2 B6588862 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 2385761-55-5

5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No. B6588862
CAS RN: 2385761-55-5
M. Wt: 241.1
InChI Key:
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Description

5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid (5-Br-2,3-DHI-4-COOH) is a heterocyclic organic compound with a molecular weight of 263.11 g/mol. It is a member of the indene family of compounds and is used in a variety of scientific research applications. 5-Br-2,3-DHI-4-COOH is primarily synthesized through a two-step reaction involving the condensation of 2-bromo-3-hydroxy-1-indanone and malonic acid. This compound has been extensively studied and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

5-Br-2,3-DHI-4-COOH has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of heterocyclic compounds, such as quinolines, indoles, and indolines. 5-Br-2,3-DHI-4-COOH has also been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics. Additionally, 5-Br-2,3-DHI-4-COOH has been used as a starting material for the synthesis of a variety of organic catalysts.

Mechanism of Action

The exact mechanism of action of 5-Br-2,3-DHI-4-COOH is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, 5-Br-2,3-DHI-4-COOH has been found to act as an inhibitor of the enzyme 5-alpha reductase, which is involved in the production of dihydrotestosterone (DHT).
Biochemical and Physiological Effects
5-Br-2,3-DHI-4-COOH has been found to have a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-cancer properties. Additionally, 5-Br-2,3-DHI-4-COOH has been found to possess anti-fungal and anti-bacterial properties. Furthermore, 5-Br-2,3-DHI-4-COOH has been found to possess anti-diabetic and anti-hyperlipidemic properties.

Advantages and Limitations for Lab Experiments

5-Br-2,3-DHI-4-COOH has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 5-Br-2,3-DHI-4-COOH is its high solubility in a variety of organic solvents, which makes it easy to use in a variety of laboratory experiments. Additionally, 5-Br-2,3-DHI-4-COOH is relatively stable and does not degrade easily, making it a suitable starting material for a variety of organic synthesis reactions. However, one of the main limitations of 5-Br-2,3-DHI-4-COOH is its relatively high cost, which can make it difficult to use in large scale experiments.

Future Directions

There are a number of potential future directions for the use of 5-Br-2,3-DHI-4-COOH. One potential direction is the development of new pharmaceuticals and drug delivery systems using 5-Br-2,3-DHI-4-COOH as a starting material. Additionally, 5-Br-2,3-DHI-4-COOH could be used to create new catalysts for a variety of organic synthesis reactions. Furthermore, 5-Br-2,3-DHI-4-COOH could be used to create new materials for use in a variety of industrial applications. Finally, 5-Br-2,3-DHI-4-COOH could be used in the development of new diagnostic tests for a variety of diseases.

Synthesis Methods

The synthesis of 5-Br-2,3-DHI-4-COOH is a two-step reaction involving the condensation of 2-bromo-3-hydroxy-1-indanone and malonic acid. The first step involves the reaction of 2-bromo-3-hydroxy-1-indanone and malonic acid in the presence of an acid catalyst. The reaction yields a cyclic intermediate, which is then further reacted with bromine to yield 5-Br-2,3-DHI-4-COOH. This reaction is typically carried out in aqueous solution and requires a temperature of around 80°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromo-1-phenylethene", "2,3-dihydroindene", "Sodium hydroxide", "Sodium hydride", "Bromine", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium carbonate", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol", "Diethyl ether", "Acetone", "Methanol", "Chloroform", "Hexane" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1-phenylethene", "2-bromo-1-phenylethene can be synthesized by the bromination of styrene using bromine and sulfuric acid as a catalyst.", "Step 2: Synthesis of 2,3-dihydroindene", "2,3-dihydroindene can be synthesized by the reduction of indene using sodium hydride and ethanol as a reducing agent.", "Step 3: Synthesis of 5-bromo-2,3-dihydro-1H-indene", "5-bromo-2,3-dihydro-1H-indene can be synthesized by the bromination of 2,3-dihydroindene using bromine and chloroform as a solvent.", "Step 4: Synthesis of 5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid", "5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid can be synthesized by the diazotization of 5-bromo-2,3-dihydro-1H-indene using sodium nitrite and hydrochloric acid, followed by the reaction with sodium carbonate and water to form the carboxylic acid group." ] }

CAS RN

2385761-55-5

Product Name

5-bromo-2,3-dihydro-1H-indene-4-carboxylic acid

Molecular Formula

C10H9BrO2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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